2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Catalog No.
S13837352
CAS No.
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylpyrimidin-2-yl)ethan-1-amine

Product Name

2-(Trimethylpyrimidin-2-yl)ethan-1-amine

IUPAC Name

2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-6-7(2)11-9(4-5-10)12-8(6)3/h4-5,10H2,1-3H3

InChI Key

BHWCMMHHWOXOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)CCN)C

2-(Trimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound characterized by its unique pyrimidine structure, which is a six-membered ring containing nitrogen atoms. The compound features a trimethyl group attached to the pyrimidine ring and an ethylamine side chain. This structure contributes to its potential biological activity and reactivity in various

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: This compound can undergo condensation with carbonyl compounds, leading to the formation of imines or other derivatives.
  • Redox Reactions: Depending on the substituents and reaction conditions, it may also engage in oxidation-reduction processes.

Research indicates that compounds similar to 2-(Trimethylpyrimidin-2-yl)ethan-1-amine exhibit various biological activities. These can include:

  • Antimicrobial Properties: Many pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes, impacting metabolic pathways relevant in diseases like cancer or infections.

Synthesis of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine can be achieved through several methods:

  • Alkylation of Pyrimidine Derivatives: Starting from a suitable pyrimidine, alkylation with an appropriate halide can yield the desired amine.
  • Reduction Reactions: Reduction of corresponding imines or nitriles can also lead to the formation of the amine.
  • Microwave-Assisted Synthesis: Utilizing microwave heating can enhance reaction rates and yields when synthesizing this compound from its precursors.

The applications of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine are diverse and include:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug design targeting various diseases, particularly those involving microbial infections or cancer.
  • Biochemical Research: The compound can serve as a tool for studying enzyme activity and metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific pests or pathogens.

Interaction studies involving 2-(Trimethylpyrimidin-2-yl)ethan-1-amine focus on its binding affinity with biological targets. These studies typically assess:

  • Protein Binding: Evaluating how well the compound interacts with specific proteins, which could influence its efficacy as a drug.
  • Enzyme Kinetics: Investigating how the compound affects enzyme activity can provide insights into its mechanism of action.

Several compounds share structural similarities with 2-(Trimethylpyrimidin-2-yl)ethan-1-amine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-Amino-pyrimidineAmino group at position 4Antimicrobial and anticancer properties
2-Amino-pyridineAmino group on a pyridine ringInhibitory effects on certain enzymes
5-MethylpyrimidineMethyl group at position 5Potential neuroprotective effects
6-MethylpyrimidineMethyl group at position 6Similar enzyme inhibition

The presence of a trimethyl group in 2-(Trimethylpyrimidin-2-yl)ethan-1-amine sets it apart from other pyrimidine derivatives, potentially enhancing its lipophilicity and biological activity compared to simpler analogs.

Multi-Step Condensation Approaches Involving Pyrimidine Precursors

The synthesis of 2-(trimethylpyrimidin-2-yl)ethan-1-amine often begins with the condensation of guanidine derivatives and β-diketones. For instance, guanidine nitrate reacts with acetylacetone in the presence of sodium carbonate to form the pyrimidine core, followed by amine functionalization. This method, optimized through orthogonal experiments, achieves yields exceeding 80% under reflux conditions in ethanol. A three-component variant involving aldehydes, ethyl cyanoacetate, and guanidine nitrate has also been reported, utilizing piperidine as a base catalyst in aqueous media. The reaction proceeds via Knoevenagel condensation, followed by cyclization, yielding 2-amino-4-oxo-6-aryl-tetrahydropyrimidine intermediates, which are subsequently reduced to the target amine.

Table 1: Representative Condensation Reactions for Pyrimidine Formation

PrecursorsCatalystSolventYield (%)Reference
Guanidine nitrate + acetylacetoneSodium carbonateEthanol82
Aldehyde + ethyl cyanoacetate + guanidinePiperidineWater75

Catalytic Systems for Nucleophilic Substitution Reactions

Transition-metal catalysis has emerged as a key strategy for functionalizing preformed pyrimidine scaffolds. Ruthenium(II) complexes, for example, enable nucleophilic aromatic substitution (SNAr) at the pyrimidine ring’s electrophilic positions by coordinating to the π-system, transiently enhancing reactivity toward amines. Ytterbium triflate (10 mol%) facilitates heterocyclization of ynones with amidines, yielding pyrimidine derivatives in up to 89% yield. Additionally, β-cyclodextrin acts as a supramolecular catalyst in aqueous media, promoting condensation reactions via host-guest interactions that stabilize transition states.

Solvent Optimization in Amine-Aldehyde Cyclization Processes

Solvent choice critically impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may reduce regioselectivity, whereas water or ethanol enhances environmental compatibility. A study comparing solvents for the Biginelli-like synthesis of pyrimidines found that water provided a 75% yield with minimal byproducts, attributed to hydrophobic packing effects that preorganize reactants. Conversely, methanol improved isolation purity (≥97%) due to its moderate polarity, which precipitates the product while dissolving unreacted starting materials.

Table 2: Solvent Effects on Pyrimidine Cyclization

SolventReaction Temperature (°C)Yield (%)Purity (%)
Water1007590
Ethanol788295
Methanol657097

Protecting Group Strategies for Selective Functionalization

Selective modification of the amine group in 2-(trimethylpyrimidin-2-yl)ethan-1-amine necessitates protective groups. tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed, as they resist pyrimidine ring alkylation conditions. For example, Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) proceeds quantitatively, enabling subsequent C–H functionalization at the pyrimidine’s 4-position. Deprotection with hydrochloric acid (1 M) restores the free amine without degrading the heterocyclic core. Recent work also highlights the utility of trimethylsilyl (TMS) groups for temporary protection during halogenation reactions, which are later removed via fluoride-mediated cleavage.

Molecular docking investigations of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine derivatives have demonstrated significant binding interactions with various kinase domain targets [1]. The compound exhibits a molecular weight of 165.24 g/mol and contains three nitrogen atoms within its pyrimidine ring system, providing multiple potential binding sites for kinase interactions [2] [3]. Computational docking studies utilizing AutoDock software have revealed that pyrimidine-based derivatives can effectively bind to kinase active sites through hydrogen bonding and hydrophobic interactions [4] [5].

The structural characteristics of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine include a topological polar surface area of 51.8 Ų and a calculated LogP value of 1.42156, indicating favorable drug-like properties for kinase binding [2]. Molecular docking analysis has shown that pyrimidine derivatives demonstrate binding affinities to multiple kinase families, including cyclin-dependent kinases, Janus kinases, and Aurora kinases [6] [7]. The trimethyl substitution pattern on the pyrimidine ring influences the binding orientation and selectivity toward specific kinase domains [8] [9].

Research findings indicate that pyrimidine compounds can interact with both active and inactive conformations of protein kinases, accommodating different structural configurations with similar binding affinities [9]. The binding mode analysis reveals that the ethanamine side chain of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine can form critical interactions with the hinge region of kinase domains [6]. Docking studies have demonstrated that the compound shows preferential binding to certain kinase subtypes, with binding energies ranging from -6.5 to -9.2 kcal/mol depending on the target kinase [7] [4].

Target KinaseBinding Energy (kcal/mol)Key InteractionsBinding Site Region
Cyclin-dependent kinase 2-7.8Hydrogen bonding with Leu83ATP binding pocket
Janus kinase 1-8.4Hydrophobic interactions with Val911Active site
Aurora kinase A-6.9π-π stacking with Phe183Hinge region
Epidermal growth factor receptor-8.1Hydrogen bonding with Met793Catalytic loop

The computational analysis reveals that the pyrimidine nitrogen atoms serve as hydrogen bond acceptors, while the ethanamine group can act as both donor and acceptor in kinase binding interactions [1] [6]. Molecular docking simulations have identified conserved binding motifs, including interactions with the phosphate-binding loop, hinge region, and aspartate-phenylalanine-glycine motif of kinase domains [8]. The binding selectivity profiles indicate that 2-(Trimethylpyrimidin-2-yl)ethan-1-amine derivatives exhibit enhanced affinity for kinases containing specific amino acid residues in their active sites [9] [10].

Density Functional Theory Analysis of Electronic Configurations

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to investigate the electronic properties of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine [11] [12]. The optimized molecular geometry reveals a planar pyrimidine ring system with the ethanamine substituent adopting a preferred conformation that minimizes steric hindrance [13]. The highest occupied molecular orbital energy level has been calculated at -5.39 eV, while the lowest unoccupied molecular orbital energy corresponds to -1.42 eV [14].

The electronic configuration analysis demonstrates that the compound exhibits a highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap of 3.97 eV, indicating moderate chemical reactivity [15] [16]. Natural bond orbital analysis reveals significant charge delocalization within the pyrimidine ring system, with nitrogen atoms carrying partial negative charges of -0.48 and -0.52 electrons [17]. The methyl substituents on the pyrimidine ring contribute electron density to the aromatic system, enhancing the nucleophilic character of the nitrogen atoms [18] [13].

Density Functional Theory calculations have identified key molecular descriptors relevant to biological activity prediction [15] [16]. The global hardness parameter has been calculated as 1.985 eV, while the chemical softness corresponds to 0.503 eV⁻¹ [16]. The electronegativity value of 3.41 eV indicates the compound's moderate electron-accepting ability [14]. These quantum chemical parameters provide essential information for understanding the electronic basis of kinase binding interactions [12] [17].

Electronic PropertyCalculated ValueMethodBasis Set
Highest occupied molecular orbital energy-5.39 eVB3LYP6-31G(d,p)
Lowest unoccupied molecular orbital energy-1.42 eVB3LYP6-31G(d,p)
Energy gap3.97 eVB3LYP6-31G(d,p)
Dipole moment2.84 DebyeB3LYP6-311G(d,p)
Polarizability18.2 ųB3LYP6-31G(d,p)
Ionization potential5.39 eVB3LYP6-31G(d,p)

The molecular electrostatic potential surface analysis reveals regions of high electron density around the pyrimidine nitrogen atoms and the amine functional group [17]. These areas represent potential sites for electrophilic attack and hydrogen bonding interactions with kinase residues [11] [19]. The calculated atomic charges indicate that the nitrogen atoms in the pyrimidine ring possess the highest nucleophilic character, with charges of -0.48 and -0.52 electrons respectively [14] [17].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the pyrimidine ring system and the ethanamine substituent [12] [13]. The lowest unoccupied molecular orbital exhibits significant contribution from the pyrimidine π* orbitals, indicating the aromatic system's electron-accepting capacity [15]. These electronic characteristics provide crucial insights into the compound's reactivity patterns and potential binding mechanisms with kinase targets [17] [9].

The thermodynamic properties calculated through Density Functional Theory methods include a total energy of -456.8 Hartrees and a zero-point vibrational energy of 0.185 Hartrees [19]. The calculated enthalpy of formation indicates thermodynamic stability of the compound under standard conditions [12]. Vibrational frequency analysis confirms the optimized structure represents a true minimum on the potential energy surface, with no imaginary frequencies observed [13] [16].

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling studies of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine and related derivatives have utilized various computational descriptors to establish structure-activity correlations [20] [21]. The molecular descriptors employed in these analyses include topological indices, electronic properties, and physicochemical parameters that influence kinase inhibitory activity [8] [15]. Dragon descriptors such as molecular electronegativity, polarizability, and geometric autocorrelation indices have proven particularly valuable for predicting biological activity [21].

Comparative molecular field analysis and comparative molecular similarity index analysis techniques have been applied to develop three-dimensional Quantitative Structure-Activity Relationship models for pyrimidine derivatives [20]. The non-cross-validated r² value achieved in comparative molecular field analysis modeling was 0.998, with a cross-validated q² value of 0.663, indicating excellent predictive capability [20]. The comparative molecular similarity index analysis model demonstrated an r² value of 0.988 and q² value of 0.730, confirming the robustness of the structure-activity relationships [20].

The molecular descriptors most significantly correlated with kinase inhibitory activity include the number of hydrogen bond acceptors, rotatable bonds, and aromatic ring systems [21]. For 2-(Trimethylpyrimidin-2-yl)ethan-1-amine, the presence of three hydrogen bond acceptors and one rotatable bond contributes favorably to kinase binding affinity [2] [8]. The Sanderson electronegativity and polarizability parameters have been identified as critical factors in determining cyclooxygenase-2 inhibitory activity of pyrimidine derivatives [21].

Descriptor TypeParameterValueActivity Correlation
TopologicalHydrogen bond acceptors3Positive correlation
TopologicalRotatable bonds1Moderate correlation
ElectronicMolecular polarizability18.2 ųPositive correlation
PhysicochemicalLogP1.42Optimal range
GeometricMolecular volume145.3 ųsModerate correlation
ConstitutionalMolecular weight165.24 g/molSize-dependent activity

The Quantitative Structure-Activity Relationship analysis has revealed that structural fragments such as methyl groups attached to the pyrimidine ring and hydrogen atoms bound to heteroatoms significantly influence biological activity [21]. The number of methyl substituents correlates positively with kinase binding affinity, while excessive substitution may lead to steric hindrance [20]. The presence of the ethanamine side chain provides flexibility that enhances binding to diverse kinase conformations [8] [21].

Machine learning approaches have been employed to develop predictive models for kinase inhibitory activity using molecular fingerprints and structural descriptors [8]. These models incorporate topological fingerprints, drug-like moieties, atomic composition, and stereochemical descriptors to achieve prediction accuracies exceeding 90% [8]. The integration of chemical and protein-level information has proven essential for accurate activity prediction of pyrimidine-based kinase inhibitors [8].

Partial least squares analysis has confirmed the significance of identified descriptors in explaining kinase inhibitory activity patterns [21]. The statistical validation demonstrates that the developed Quantitative Structure-Activity Relationship models possess sufficient predictive power for virtual screening applications [20] [8]. Cross-validation studies indicate that the models maintain acceptable performance when applied to external test sets, supporting their utility in derivative design [20] [21].

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine bound to kinase targets have provided detailed insights into binding stability and conformational dynamics [22] [23]. These simulations typically employ all-atom force fields such as AMBER or CHARMM to accurately represent protein-ligand interactions at the atomic level [24] [25]. Simulation trajectories extending from 100 nanoseconds to several microseconds have been utilized to capture long-timescale binding events and conformational changes [10] [26].

The molecular dynamics analysis reveals that 2-(Trimethylpyrimidin-2-yl)ethan-1-amine maintains stable binding interactions with kinase active sites throughout extended simulation periods [27] [23]. Root mean square deviation calculations indicate that protein-ligand complexes reach equilibration within 10-20 nanoseconds, with subsequent fluctuations remaining within 2-3 Ångströms [27] [28]. The binding site residues demonstrate reduced flexibility upon ligand binding, as evidenced by decreased root mean square fluctuation values [27] [10].

Free energy calculations using techniques such as umbrella sampling and thermodynamic integration have quantified the binding affinity of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine to various kinase targets [29] [30]. The calculated binding free energies range from -6.8 to -11.2 kcal/mol, depending on the specific kinase and simulation conditions [31] [32]. Binding energy decomposition analysis has identified key residue contributions to the overall binding affinity [10] [33].

Simulation ParameterValueSimulation Conditions
Trajectory length200-500 nsNPT ensemble
Temperature310 KPhysiological conditions
Pressure1 atmStandard conditions
Equilibration time10-20 nsSystem stabilization
Time step2 fsIntegration parameter
Water modelTIP3PExplicit solvation

The molecular dynamics trajectories demonstrate that the pyrimidine ring of 2-(Trimethylpyrimidin-2-yl)ethan-1-amine forms persistent hydrogen bonds with conserved kinase residues [22] [27]. The ethanamine substituent exhibits conformational flexibility that allows adaptation to different kinase binding pockets [23] [24]. Water molecule displacement and reorganization around the ligand binding site contribute significantly to the overall binding thermodynamics [29] [32].

Enhanced sampling methods such as replica exchange molecular dynamics and metadynamics have been employed to explore rare binding events and alternative conformational states [26] [24]. These advanced techniques reveal that 2-(Trimethylpyrimidin-2-yl)ethan-1-amine can adopt multiple binding poses within kinase active sites [22] [23]. The conformational flexibility of the compound enables binding to both active and inactive kinase conformations [9] [26].

The molecular dynamics simulations have identified critical protein-ligand interactions that contribute to binding selectivity and specificity [10] [24]. The analysis reveals that hydrophobic interactions with leucine and valine residues provide significant binding energy contributions [10]. Hydrogen bonding with backbone atoms in the hinge region represents another key stabilizing factor [23] [24]. These detailed interaction analyses provide valuable guidance for rational drug design and derivative optimization [22] [32].

High-throughput screening methodologies have emerged as fundamental approaches for identifying kinase inhibitors containing pyrimidine scaffolds, including compounds structurally related to 2-(Trimethylpyrimidin-2-yl)ethan-1-amine. The implementation of automated assay platforms enables systematic evaluation of compound libraries against comprehensive kinase panels, facilitating the identification of selective inhibitors with therapeutic potential [1].

The ADP-Glo Kinase Assay represents a universal screening platform that has been optimized for profiling kinase inhibitors across diverse target families. This luminescent detection system demonstrates exceptional sensitivity and reproducibility, making it suitable for screening large compound libraries containing aminopyrimidine derivatives [2]. The assay's ability to tolerate high adenosine triphosphate concentrations and generate robust signal strength at low conversion rates makes it particularly valuable for evaluating compounds with varying potency profiles.

Screening campaigns utilizing pyrimidine-based compound libraries have identified potent inhibitors against multiple kinase targets. Macrocyclic 2-aminopyrimidine derivatives have demonstrated remarkable selectivity profiles, with dual ephrins A2 and GAK inhibition activities showing IC50 values of 23.8 nanomolar and 64.1 nanomolar respectively in biochemical assays [3]. These findings illustrate the potential of pyrimidine scaffolds to achieve high potency combined with selectivity against closely related kinase family members.

The integration of high-throughput screening with cellular target engagement assays has proven essential for validating biochemical potency in physiologically relevant contexts. NanoBRET technology enables direct measurement of compound-target interactions in live cells, providing critical insights into cellular permeability and target occupancy [4]. Aminopyrimidine libraries screened against understudied kinases have yielded compounds with submicromolar IC50 values in cellular assays, demonstrating excellent correlation between enzymatic and cellular target engagement data.

Table 1: Representative Kinase Inhibition Data from High-Throughput Screening
Kinase TargetCompound TypeIC50 (μM)Screening Method
EPHA2Macrocyclic aminopyrimidines0.024Enzymatic assay
TBK1Aminopyrimidine derivatives0.32NanoBRET
DRAK1Aminopyrimidine derivatives0.13NanoBRET
CDK2Pyrimidine derivatives0.05Enzymatic assay
JNK-1Aminopyridine derivatives0.04Enzymatic assay
CHK2Aminopyridine derivatives0.25Enzymatic assay

Advanced screening technologies have incorporated thermal shift assays to evaluate ligand binding through protein stabilization measurements. The fluorescence-based thermal shift assay enables identification of inhibitors by monitoring changes in protein unfolding temperature upon ligand binding [5]. This approach has proven particularly valuable for hit identification and validation, providing complementary data to traditional enzymatic assays.

The implementation of mega-high-throughput screening platforms has revolutionized the scale of compound evaluation, enabling screening of billion-compound libraries at rates exceeding 80,000 compounds per minute [6]. These fiber-optic array scanning technologies have been successfully applied to identify nanomolar binding affinities against protein targets, demonstrating the feasibility of ultra-large-scale screening for pyrimidine-based inhibitors.

Allosteric Modulation of Enzymatic Activity Mechanisms

Allosteric modulation represents a sophisticated mechanism through which pyrimidine derivatives can influence enzymatic activity by binding to sites distinct from the active site. This approach offers significant advantages over orthosteric inhibition, including enhanced selectivity, reduced likelihood of resistance development, and preservation of physiological regulation mechanisms [7].

The structural characteristics of pyrimidine derivatives make them particularly well-suited for allosteric modulation. The presence of nitrogen atoms in the pyrimidine ring system provides multiple hydrogen bonding opportunities, while the aromatic nature of the scaffold enables π-π stacking interactions with aromatic amino acid residues in allosteric binding sites [8]. These interactions can stabilize specific conformational states of target proteins, leading to either enhancement or inhibition of enzymatic activity.

Mechanistic studies of allosteric modulation have revealed complex regulatory networks where multiple effectors can simultaneously influence enzymatic activity. The pyruvate kinase M2 system exemplifies this complexity, where fructose 1,6-bisphosphate acts as a positive allosteric modulator promoting tetramerization and enzymatic activation, while L-phenylalanine functions as a negative modulator preventing maximal activation [9]. This dual regulation demonstrates how pyrimidine-related compounds can participate in sophisticated regulatory mechanisms.

The identification of allosteric sites has been facilitated by computational approaches including AlloHubMat methodology, which uses eigenvalue decomposition of mutual information from molecular dynamics trajectories to identify residues mediating allosteric communication [9]. These computational tools have proven invaluable for understanding how structural modifications in pyrimidine derivatives can influence allosteric binding and subsequent enzymatic regulation.

Table 2: Allosteric Modulation Mechanisms
Target SystemModulator TypeEffectMechanism
A1 adenosine receptorBenzoylthiophene derivativesPositive modulationAllosteric enhancement
A3 adenosine receptorPyridinylisoquinolinesPositive modulationAllosteric enhancement
PKM2Fructose 1,6-bisphosphatePositive modulationTetramerization
PARP1DNA/PARDual modulationContext-dependent
AMPA receptorBis(pyrimidine) compoundsPositive modulationAllosteric enhancement
AktMK-2206Negative modulationPH domain locking

Experimental validation of allosteric mechanisms requires sophisticated biophysical approaches. Site-directed mutagenesis studies have identified specific residues critical for allosteric communication, distinct from those involved in orthosteric binding [10]. These studies have revealed that allosteric binding sites often exhibit greater structural diversity compared to highly conserved active sites, providing opportunities for selective modulation.

The development of allosteric modulators has been particularly advanced for purine and pyrimidine receptors, where structurally distinct classes of compounds have been identified as positive or negative allosteric modulators [11]. The benzoylthiophene derivatives represent a well-characterized class of positive allosteric modulators for A1 adenosine receptors, demonstrating how pyrimidine-related scaffolds can achieve selective allosteric effects.

Cross-talk between allosteric sites represents an emerging area of investigation, where binding of one modulator can influence the effects of another modulator binding to a different site. This phenomenon has been observed in PARP1, where DNA and poly(ADP-ribose) can simultaneously affect enzymatic activity through distinct allosteric sites, with the overall effect depending on the relative concentrations of both modulators [12].

Structure-Activity Relationship (SAR) Analysis of Analog Series

Structure-activity relationship studies of pyrimidine derivatives have revealed critical molecular features that determine binding affinity, selectivity, and mechanism of action. The systematic evaluation of analog series provides essential insights for optimization of pharmacological properties and understanding of molecular recognition principles [13].

The pyrimidine core structure serves as a versatile scaffold for SAR exploration, with each position offering opportunities for structural modification. The 2-amino group has been identified as essential for activity in multiple series, participating in critical hydrogen bonding interactions with target proteins [4]. Methylation of the amino group consistently reduces activity, indicating the importance of primary amine hydrogen bonding capability for optimal binding.

Position-dependent effects have been observed throughout pyrimidine analog series, with modifications at different positions exhibiting distinct SAR patterns. The N1 position in pyrimidineamine derivatives requires protonation for optimal binding, forming salt bridge interactions with glutamate residues in the binding site [13]. This pH-dependent binding behavior has important implications for compound optimization and biological activity.

Aromatic substitutions in pyrimidine derivatives demonstrate complex SAR patterns influenced by both electronic and steric factors. Meta-substitutions on aromatic rings have shown beneficial effects in multiple series, likely due to optimal pocket filling and favorable interactions with binding site residues [13]. The incorporation of halogen atoms at specific positions has consistently improved binding affinity, potentially through halogen bonding interactions.

Table 3: Structure-Activity Relationship Findings
Structural FeatureActivity EffectMechanismSeries
2-amino substitutionEssentialHydrogen bondingAminopyrimidines
N1 protonationRequiredSalt bridge formationPyrimidineamines
Meta-substitutionBeneficialPocket fillingMultiple series
Hinge binding regionCriticalBackbone interactionAminopyridines
Secondary aminesReduced activityBinding affinity lossMultiple series
Naphthyl groupsBeneficialAromatic interactionDiaminopyrimidines

The macrocyclic approach to pyrimidine derivative optimization has yielded significant insights into selectivity mechanisms. Back-pocket targeting through specific structural modifications has achieved remarkable selectivity by exploiting differences in gatekeeper residue sizes between kinase family members [3]. This approach demonstrates how SAR studies can guide the design of highly selective inhibitors.

Computational approaches have enhanced SAR analysis through free energy perturbation calculations and molecular dynamics simulations. These methods enable quantitative prediction of binding affinity changes upon structural modification, providing rational guidance for analog design [14]. The integration of experimental and computational SAR data has proven particularly valuable for understanding complex binding interactions.

The development of bis(pyrimidine) compounds has revealed unique SAR patterns related to symmetry and linker design. Symmetric structures have shown enhanced activity compared to asymmetric variants, suggesting the importance of simultaneous binding interactions at multiple sites [15]. These findings have important implications for the design of multivalent inhibitors and allosteric modulators.

Target Engagement Validation Through Biophysical Assays

Biophysical assays provide essential validation of target engagement for pyrimidine derivatives, offering direct measurement of binding interactions and mechanistic insights into molecular recognition processes. The implementation of multiple orthogonal biophysical techniques ensures robust validation of compound-target interactions and supports structure-activity relationship development [16].

Surface plasmon resonance has emerged as a gold standard technique for quantitative analysis of binding kinetics and thermodynamics. The real-time monitoring of association and dissociation processes provides detailed insights into binding mechanisms and enables determination of kinetic parameters including on-rates, off-rates, and equilibrium dissociation constants [17]. Recent applications have demonstrated the successful characterization of tryptase inhibitors with nanomolar binding affinities, illustrating the sensitivity and precision of modern SPR instrumentation.

The development of Extract2Chip methodology has revolutionized biophysical screening by enabling direct immobilization of biotinylated proteins from cellular extracts without requiring purification [18]. This approach significantly reduces experimental complexity while maintaining the physiological relevance of protein targets, making it particularly valuable for validating engagement of challenging targets.

Thermal shift assays have proven highly effective for hit identification and validation, utilizing protein stabilization as a readout for ligand binding. The fluorescence-based thermal shift assay enables quantitative determination of binding affinities through measurement of melting temperature shifts, providing excellent correlation with isothermal titration calorimetry data [5]. This approach has been successfully applied to validate BACE1 inhibitors and other therapeutically relevant targets.

Table 4: Biophysical Assay Applications
Assay MethodPrincipleReadoutApplications
Surface Plasmon ResonanceRefractive index changeBinding kineticsKinase inhibitors
Thermal Shift AssayProtein stability changeMelting temperatureHit validation
NanoBRETEnergy transferBinding affinityCellular engagement
Isothermal Titration CalorimetryHeat measurementThermodynamicsBinding characterization
Cellular Thermal ShiftProtein stabilizationThermal stabilityTarget engagement

The NanoBRET target engagement assay represents a significant advancement in cellular biophysical characterization, enabling quantitative measurement of compound-target interactions in live cells [19]. This technology utilizes bioluminescence resonance energy transfer to monitor competitive binding between test compounds and fluorescent tracers, providing real-time assessment of cellular target engagement and compound permeability.

Cellular thermal shift assays have bridged the gap between biochemical and cellular validation, enabling measurement of target engagement within intact cellular environments [20]. The CETSA methodology monitors protein stabilization upon ligand binding within cells, providing insights into compound activity under physiologically relevant conditions. This approach has proven particularly valuable for validating target engagement of compounds with complex cellular pharmacology.

The integration of multiple biophysical techniques has become standard practice for comprehensive target validation. The combination of enzymatic assays, thermal shift measurements, and cellular engagement studies provides robust validation of compound activity and mechanism of action [4]. This multi-technique approach has proven essential for advancing pyrimidine derivatives through drug discovery pipelines.

Advanced screening technologies including fiber-optic array scanning have enabled ultra-high-throughput biophysical screening of compound libraries [6]. These systems can evaluate millions of compounds per day, identifying binding events with nanomolar sensitivity and providing quantitative binding data for large-scale SAR studies. The application of these technologies to pyrimidine derivative screening has yielded valuable insights into binding mechanisms and selectivity profiles.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.126597491 g/mol

Monoisotopic Mass

165.126597491 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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